molecular formula C15H22N2O3S B6571380 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946336-89-6

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B6571380
CAS No.: 946336-89-6
M. Wt: 310.4 g/mol
InChI Key: MEAYREIJYLZIKB-UHFFFAOYSA-N
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Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic tetrahydroquinoline (THQ) derivative featuring a propane-1-sulfonyl group at the 1-position of the THQ core and a propanamide substituent at the 6-position. Its molecular framework combines a lipophilic tetrahydroquinoline scaffold with polar sulfonyl and amide groups, which may influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)17-9-5-6-12-11-13(7-8-14(12)17)16-15(18)4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAYREIJYLZIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Tetrahydroquinoline core : A six-membered aromatic ring fused to a piperidine-like structure.

  • Propane-1-sulfonyl group : Introduced via sulfonylation at the tetrahydroquinoline nitrogen.

  • Propanamide side chain : Installed through amidation at the 6-position of the tetrahydroquinoline.

Retrosynthetically, the molecule is derived from 6-amino-1,2,3,4-tetrahydroquinoline, which undergoes sequential sulfonylation and amidation reactions.

Preparation of 6-Amino-1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline scaffold is synthesized via a Skraup-Doebner-Von Miller reaction, where aniline derivatives cyclize under acidic conditions. For example:

  • Reactants : 4-Aminophenol, glycerol, and concentrated sulfuric acid.

  • Conditions : Heating at 150–160°C for 6–8 hours.

  • Yield : ~60–70% after purification by column chromatography.

Sulfonylation at the Tetrahydroquinoline Nitrogen

The nitrogen atom at position 1 of the tetrahydroquinoline is sulfonylated using propane-1-sulfonyl chloride:

  • Reactants : 6-Amino-1,2,3,4-tetrahydroquinoline (1 eq), propane-1-sulfonyl chloride (1.2 eq).

  • Base : Triethylamine (2 eq) or pyridine.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 75–85% after aqueous workup and recrystallization.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the tetrahydroquinoline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, facilitated by the base (triethylamine), which neutralizes HCl byproduct.

Amidation at the 6-Position

The 6-amino group is acylated with propanoyl chloride:

  • Reactants : N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 eq), propanoyl chloride (1.5 eq).

  • Base : Dimethylaminopyridine (DMAP, catalytic) with triethylamine.

  • Solvent : DCM or ethyl acetate.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 80–90% after silica gel chromatography.

Key Side Reaction :
Over-acylation at the tetrahydroquinoline nitrogen is mitigated by using a sterically hindered base (e.g., DMAP) and controlled stoichiometry.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Sulfonylation DCM, 0°C → RTMaximizes electrophilicity of sulfonyl chloride
Amidation Ethyl acetate, 0°CReduces side reactions (e.g., hydrolysis)

Higher temperatures during sulfonylation (>40°C) lead to decomposition, while polar aprotic solvents (e.g., DMF) accelerate unwanted ring-opening reactions.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves sulfonylation kinetics in biphasic systems (water-DCM).

  • Microwave Assistance : Reduces amidation time from 6 hours to 30 minutes with comparable yields.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.2 (t, 3H, CH₃ from propanamide).

    • δ 3.1–3.3 (m, 4H, tetrahydroquinoline CH₂).

    • δ 6.7–7.1 (m, 3H, aromatic protons).

  • LC-MS : [M+H]⁺ = 325.4 (calculated 325.12).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Classical Stepwise High purity, scalableLong reaction times (24–48 hrs)
One-Pot Sulfonylation/Amidation Faster (8–12 hrs)Lower yield (~65%)
Solid-Phase Synthesis Ideal for combinatorial librariesRequires specialized resins

The stepwise approach remains preferred for large-scale synthesis due to reproducibility.

Industrial-Scale Considerations

Cost-Efficiency

  • Propane-1-sulfonyl chloride : ~$120/kg (bulk pricing).

  • Solvent Recovery : DCM and ethyl acetate are distilled and reused, reducing costs by 40%.

Environmental Impact

  • Waste Streams : Acidic byproducts neutralized with NaOH before disposal.

  • Green Alternatives : Cyclopentyl methyl ether (CPME) as a safer solvent substitute .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: The compound can be reduced at the amide group to yield corresponding amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

  • Reduction: Typical reducing agents are lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as alkyl halides or organometallic compounds are often used under basic or acidic conditions.

Major Products:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Corresponding amines.

  • Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is extensively studied in:

Chemistry:

  • As an intermediate in the synthesis of complex organic molecules.

  • In the design of novel catalysts and ligands.

Biology:

  • For the development of new pharmacological agents due to its potential bioactive properties.

Medicine:

  • Potential therapeutic applications in treating certain diseases due to its structural uniqueness and reactivity.

  • Investigation into its role as a modulator of biological pathways.

Industry:

  • In the creation of advanced materials with specific physical properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide exerts its effects largely depends on its interaction with molecular targets, which can include enzymes, receptors, and nucleic acids. The sulfonyl group is known to interact with proteins, potentially inhibiting or modifying their activity. The propanamide group provides further chemical diversity, enhancing its binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide, highlighting differences in substituents, physicochemical properties, and biological activity:

Compound Name Substituents (Position 1 / Position 6) Molecular Weight logP Key Biological Findings Reference
N-[1-(Benzoyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide Benzoyl / Propanamide 308.38 2.96 High lipophilicity; structural analog with unconfirmed opioid activity
(S)-2-Amino-N-((R)-6-benzyl-1-(cyclobutanecarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl)-3-(4-hydroxy-2,6-dimethylphenyl)propanamide (4g) Cyclobutanecarbonyl / Benzyl + amino-propanamide N/A N/A Mixed-efficacy MOR agonist; synthesized via PyBOP coupling
(2S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-(6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (15b) Naphthalen-1-ylmethyl / Amino-propanamide ~502.1 (ESI-MS) N/A Exhibits diastereomer-dependent MOR activity; isolated via HPLC
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Propane-1-sulfonyl / Tetrahydronaphthalene-sulfonamide N/A N/A Dual sulfonamide substituents; potential impact on receptor binding kinetics

Key Observations:

Substituent Effects on Lipophilicity: The benzoyl-substituted analog (logP = 2.96) is more lipophilic than propane-1-sulfonyl derivatives, which may enhance membrane permeability but reduce aqueous solubility.

Impact on Opioid Receptor Activity :

  • Cyclobutanecarbonyl and naphthylmethyl substituents (e.g., compounds 4g and 15b) correlate with mixed-efficacy MOR agonism, suggesting that bulky hydrophobic groups at position 1 may enhance receptor binding . The propane-1-sulfonyl group in the target compound could similarly stabilize receptor interactions through hydrogen bonding or van der Waals forces.

Stereochemical and Synthetic Considerations :

  • Diastereomer separation (e.g., 15b ) underscores the importance of stereochemistry in opioid activity. The target compound’s achiral propane-1-sulfonyl group may simplify synthesis compared to stereochemically complex analogs .

Pharmacological Context: Studies on DAMGO and fentanyl (full MOR agonists ) suggest that the propanamide group in the target compound may mimic the Tyr residue in endogenous opioids, facilitating receptor activation. However, the absence of a phenolic hydroxyl group (present in DAMGO) could reduce intrinsic activity .

Research Findings and Implications

  • Synthesis : The propane-1-sulfonyl group is likely introduced via sulfonylation of the THQ core, analogous to benzoylation methods described for compound 4g .
  • Receptor Binding : Sulfonyl groups may engage in hydrogen bonding with MOR residues (e.g., Asp147), while the propanamide chain could interact with hydrophobic pockets .
  • Therapeutic Potential: Structural parallels to naltrindole-modulated compounds () suggest that combining sulfonyl and amide substituents might mitigate opioid tolerance while preserving analgesic efficacy .

Biological Activity

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a complex organic compound known for its potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin and leptin signaling pathways. The inhibition of PTP1B is linked to improved insulin sensitivity and potential benefits in managing metabolic disorders such as type 2 diabetes and obesity.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O4SC_{15}H_{24}N_{2}O_{4}S. Its unique structure includes a sulfonyl group attached to a tetrahydroquinoline moiety, which is crucial for its biological activity.

Property Value
Molecular FormulaC15H24N2O4S
Molecular Weight324.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The primary mechanism of action for this compound involves the selective inhibition of PTP1B. This enzyme is a negative regulator of insulin signaling; thus, its inhibition can enhance insulin sensitivity and lower blood glucose levels. This makes the compound a promising candidate for treating insulin resistance and related metabolic disorders.

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic effects by improving glucose metabolism and enhancing insulin signaling pathways. Studies have shown that PTP1B inhibitors can lead to decreased blood glucose levels and improved insulin sensitivity in preclinical models .

Anticancer Potential

In addition to its antidiabetic properties, there is emerging evidence that this compound may possess anticancer activities. Compounds with similar structural features have been reported to exhibit selective cytotoxicity against various cancer cell lines. This suggests that this compound may also be explored for its potential in cancer therapy .

In vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits PTP1B activity in cellular assays. The results indicate a dose-dependent response with significant inhibition observed at micromolar concentrations.

Concentration (µM) PTP1B Inhibition (%)
0.520
550
1080

Animal Models

In vivo studies using diabetic rodent models have shown that administration of the compound leads to significant reductions in blood glucose levels compared to control groups. These findings support its potential use as an adjunct therapy for managing diabetes.

Q & A

Q. What are the key steps in synthesizing N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide?

The synthesis typically involves:

  • Sulfonylation : Reacting the tetrahydroquinoline core with propane-1-sulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
  • Amide coupling : Introducing the propanamide group via coupling reagents (e.g., EDC/HOBt) or activated esters. Solvents such as dichloromethane or DMF are used, with reaction times optimized for yield .
  • Purification : Techniques like column chromatography or recrystallization ensure purity, monitored by TLC and confirmed via NMR and mass spectrometry .

Q. How is the compound characterized for structural integrity and purity?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and sulfonamide/propanamide integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% typically required for biological assays) .

Q. What biological targets are associated with this compound?

The compound is a PTP1B inhibitor , modulating insulin signaling pathways and glucose metabolism. In vitro assays (e.g., enzyme inhibition using pNPP substrate) show IC50_{50} values in the micromolar range . It also interacts with sulfonamide-sensitive enzymes, such as carbonic anhydrases, though specificity requires further validation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but require strict anhydrous conditions to avoid hydrolysis .
  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce unwanted sulfonate ester formation .
  • Catalyst screening : Testing bases like pyridine or DMAP can improve reaction kinetics for amide coupling .
  • Yield tracking : Use TLC or in situ FTIR to monitor intermediate formation and adjust stoichiometry .

Q. How should conflicting bioactivity data (e.g., varying IC50_{50} values) be resolved?

  • Assay standardization : Ensure consistent enzyme sources (recombinant vs. tissue-extracted PTP1B) and buffer conditions (pH, ionic strength) .
  • Off-target profiling : Screen against related phosphatases (e.g., TCPTP) to rule out cross-reactivity .
  • Structural analogs : Compare activity with derivatives lacking the propane-1-sulfonyl group to isolate functional contributions .

Q. What strategies validate the compound’s mechanism of action in metabolic pathways?

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against PTP1B .
  • Cellular assays : Measure glucose uptake in insulin-resistant hepatocytes (e.g., HepG2 cells) treated with the compound, using 2-NBDG as a fluorescent tracer .
  • Gene silencing : Knock down PTP1B in cell models to confirm target specificity via rescue experiments .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock or Schrödinger to model interactions between the sulfonamide group and PTP1B’s catalytic pocket (e.g., Cys215 residue) .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to predict optimal modifications .

Q. How can metabolic stability be improved for in vivo applications?

  • Prodrug design : Mask the sulfonamide group with ester-linked moieties to enhance oral bioavailability .
  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
  • Isotope labeling : Use 14^{14}C-labeled compound in pharmacokinetic studies to track absorption and clearance .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

  • Side product accumulation : Scale-up increases impurities; optimize gradient elution in preparative HPLC .
  • Exothermic reactions : Use jacketed reactors with precise temperature control during sulfonylation .

Q. How do researchers reconcile discrepancies in thermal stability data?

  • DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles .
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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